molecular formula C17H15N3O2 B2387810 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034385-73-2

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2387810
CAS No.: 2034385-73-2
M. Wt: 293.326
InChI Key: SLCAUANNBJAISD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There are some references available , but they do not provide a specific description of the molecular structure of this compound.


Physical and Chemical Properties Analysis

There are some references available , but they do not provide a specific description of the physical and chemical properties of this compound.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound that can be categorized within the broader class of heterocyclic compounds, which are pivotal in synthetic chemistry for the construction of complex molecules. Research on similar compounds, such as those involving furan and pyridine rings, highlights the versatile reactivity and potential applications of these heterocycles in developing novel materials and bioactive molecules. For instance, the synthesis and reactivity of furan-3-ones with 2,3-diaminopyridine and its derivatives have been explored to produce pyrrol-2-ylidene-acetates, showcasing the utility of furan and pyridine derivatives in constructing complex heterocyclic structures (Sacmacl, Bolukbasl, & Şahin, 2012).

Potential Agricultural Bioactivity

Polysubstituted pyridine derivatives, including those with furan substituents, have been synthesized and evaluated for their agricultural bioactivity, suggesting potential applications in fungicides and herbicides. This research underscores the significance of such compounds in developing new agricultural chemicals that could offer enhanced efficiency and specificity for plant protection (Zheng & Su, 2005).

Antiprotozoal Agents

The exploration of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives with furan substituents, highlights their potential as antiprotozoal agents. These compounds exhibit strong DNA affinity and potent in vitro and in vivo activities against protozoal pathogens, indicating their potential for therapeutic applications in treating protozoal infections (Ismail et al., 2004).

Novel Synthesis Methods

Research on the synthesis of heterocyclic compounds, including those with furan and pyridine components, emphasizes innovative approaches to chemical synthesis. One study describes a one-pot, three-component synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, showcasing advancements in efficient, environmentally friendly synthesis techniques that could be applicable to compounds like this compound (Raju et al., 2022).

Mechanism of Action

There are some references available , but they do not provide a specific description of the mechanism of action of this compound.

Safety and Hazards

There are some references available , but they do not provide specific information on the safety and hazards of this compound.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(8-13-3-1-5-18-9-13)20-11-14-7-15(12-19-10-14)16-4-2-6-22-16/h1-7,9-10,12H,8,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCAUANNBJAISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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